molecular formula C7H4Br2O3 B188051 3,5-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 116096-91-4

3,5-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No. B188051
M. Wt: 295.91 g/mol
InChI Key: JEFPULPKKGELPK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a unique chemical compound with the empirical formula C7H4Br2O3 . It has a molecular weight of 295.91 . This compound is a marine antibiotic derived from marine bacteria .


Molecular Structure Analysis

The InChI key for 3,5-Dibromo-2,4-dihydroxybenzaldehyde is JEFPULPKKGELPK-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a solid . It is insoluble in water .

Scientific Research Applications

  • Electrocatalytic Activity : Dihydroxybenzaldehyde isomers, including 3,5-Dibromo-2,4-dihydroxybenzaldehyde, have been studied for their electrocatalytic activity towards NADH oxidation. This property is significant for designing biosensors based on dehydrogenase enzymatic activities (F. Pariente et al., 1996).

  • Solubility Modelling and Solvent Effects : The solubility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde in various solvents has been modeled, providing insights into its solvent effects and preferential solvation, which is critical for pharmaceutical and chemical applications (Changfei Zhu et al., 2020).

  • Synthesis and Chemical Reactions : The compound has been synthesized and used in various chemical reactions, such as in the preparation of 3,4,5-Trimethoxybenzaldehyde, demonstrating its utility in organic synthesis (J. Ya, 2001).

  • Biological and Pharmacological Activities : Studies have examined the effects of 3,5-Dibromo-2,4-dihydroxybenzaldehyde derivatives on biological systems, such as its impact on mitochondrial and chloroplast reactions, indicating potential for pharmacological and agricultural applications (D. Moreland & W. J. Blackmon, 1970).

  • Antioxidant Properties : Compounds structurally related to 3,5-Dibromo-2,4-dihydroxybenzaldehyde have shown significant DPPH radical scavenging activity, suggesting potential antioxidant applications (Ke-kai Li et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPULPKKGELPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352771
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,4-dihydroxybenzaldehyde

CAS RN

116096-91-4
Record name 3,5-Dibromo-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116096-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Gagey, P Neveu, L Jullien - Angewandte Chemie, 2007 - Wiley Online Library
Cells constantly adjust the concentrations of their components in response to interactions with the environment. Therefore, influencing cell biology requires versatile tools to deliver a …
Number of citations: 87 onlinelibrary.wiley.com
ND Sonawane, J Hu, C Muanprasat… - The FASEB …, 2006 - Wiley Online Library
Enterotoxin‐mediated secretory diarrheas such as cholera involve chloride secretion by enterocytes into the intestinal lumen by the cystic fibrosis transmembrane conductance regulator …
Number of citations: 63 faseb.onlinelibrary.wiley.com
C Muanprasat, ND Sonawane, D Salinas… - The Journal of general …, 2004 - rupress.org
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a cAMP-regulated epithelial Cl − channel that, when defective, causes cystic fibrosis. Screening of a …
Number of citations: 306 rupress.org
Z Zhang, S Hu, G Sun, W Wang - Water Research, 2023 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) in drinking water, such as halogenated phenols, have received widespread attention due to their high toxicity and ubiquitous …
Number of citations: 0 www.sciencedirect.com
AS Verkman, D Synder, L Tradtrantip… - Current …, 2013 - ingentaconnect.com
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a cAMP-regulated Cl- channel whose major function is to facilitate epithelial fluid secretion. Loss-of-function …
Number of citations: 37 www.ingentaconnect.com
C Szijjarto, E Pershagen, NO Ilchenko… - … –A European Journal, 2013 - Wiley Online Library
Coumarin‐sensitized, long‐wavelength‐absorbing luminescent Eu III ‐complexes have been synthesized and characterized. The lanthanide binding site consists of a cyclen‐based …
J Wu, D Zhang, L Chen, J Li, J Wang… - Journal of Medicinal …, 2013 - ACS Publications
SIRT1 is an NAD + -dependent deacetylase, whose activators have potential therapeutic applications in age-related diseases. Here we report a new class of SIRT1 activators. The …
Number of citations: 44 pubs.acs.org
MB Majnooni, S Fakhri, Y Shokoohinia, M Mojarrab… - Molecules, 2020 - mdpi.com
Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) (IF) is a hydroxy coumarin with several biological and pharmacological activities. The plant kingdom is of the most prominent sources of …
Number of citations: 37 www.mdpi.com
A Talakokkula, K Baikadi, AV Narsaiah - SynOpen, 2019 - thieme-connect.com
The total syntheses of artekeiskeanol A and C, and altissimacoumarin D have been achieved. The syntheses commenced from commercially available starting materials, 2,4-…
Number of citations: 1 www.thieme-connect.com
AC Silva, DC de Moraes, DC do Carmo, GCC Gomes… - Journal of Fungi, 2023 - mdpi.com
Azoles are the main antifungal agents employed in clinical practice to treat invasive candidiasis. Nonetheless, their efficacy is limited by fungal resistance mechanisms, mainly the …
Number of citations: 5 www.mdpi.com

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